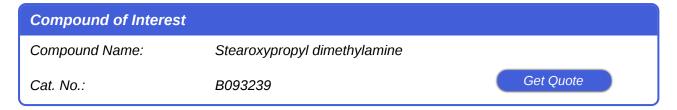


An In-depth Technical Guide to the Physicochemical Properties of Stearoxypropyl Dimethylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Stearoxypropyl dimethylamine**. The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental methodologies, and visual representation of its mechanism of action in its primary application.

Core Physicochemical Properties

Stearoxypropyl dimethylamine is a tertiary amine featuring a long hydrophobic alkyl chain connected via an ether linkage to a hydrophilic dimethylaminopropyl group. This amphiphilic nature dictates its chemical behavior and applications, primarily as a cationic surfactant and conditioning agent.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **Stearoxypropyl dimethylamine**. It is important to note that while some data is derived from experimental measurements, other values are computational estimations due to the limited availability of public experimental data for this specific compound.



Property	Value	Data Type	Reference(s)
IUPAC Name	N,N-dimethyl-3- octadecoxypropan-1- amine	Nomenclature	[1][2]
CAS Number	17517-01-0	Identifier	[2][3][4]
Molecular Formula	C23H49NO	Structural	[1][2][3]
Molecular Weight	355.6 g/mol	Experimental	[1][3]
Physical State	Solid at room temperature	Experimental	[2]
Melting Point	Data not publicly available	-	-
Boiling Point	Data not publicly available	-	-
Solubility	Limited in water (0.002619 mg/L at 25°C); solubility increases in acidic conditions.	Estimated	[3]
рКа	8.2 (measured in 20% water in ethanol)	Experimental	[5]
LogP (XLogP3-AA)	9.3	Computed	[1][3]
Mass Spectrometry Data	[M+H]+: 356.38868 m/z[M+Na]+: 378.37062 m/z[M+NH4]+: 373.41522 m/z	Experimental	

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Stearoxypropyl dimethylamine** are not widely published. However, the following sections



describe standard laboratory methodologies that can be employed for their determination.

Melting Point Determination (Capillary Method)

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.[6][7]

- Sample Preparation: A small amount of finely powdered, dry Stearoxypropyl dimethylamine is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of high purity.

Boiling Point Determination (Thiele Tube Method)

For an accurate determination of the boiling point of a liquid at atmospheric pressure, the Thiele tube method is a common and effective technique.[8]

- Sample Preparation: A small volume (a few milliliters) of liquid Stearoxypropyl
 dimethylamine is placed in a small test tube. A capillary tube, sealed at one end, is placed
 open-end-down into the test tube.
- Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil). The side arm of the Thiele tube is heated gently.
- Heating and Observation: As the oil heats, the liquid in the test tube will begin to boil, and a steady stream of bubbles will emerge from the capillary tube. Heating is then discontinued.
- Measurement: The temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point. At this temperature, the vapor



pressure of the liquid equals the atmospheric pressure.

Solubility Determination

The solubility of **Stearoxypropyl dimethylamine** can be determined using a standard shake-flask method followed by quantification.[9][10]

- Sample Preparation: An excess amount of solid **Stearoxypropyl dimethylamine** is added to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed flask.
- Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A known volume of the clear, saturated solution is carefully removed and the
 concentration of the dissolved **Stearoxypropyl dimethylamine** is determined using a
 suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC)
 with a suitable detector (e.g., UV or mass spectrometry) or gas chromatography.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the conjugate acid of **Stearoxypropyl dimethylamine** can be determined by potentiometric titration.[11]

- Sample Preparation: A known concentration of **Stearoxypropyl dimethylamine** is dissolved in a suitable solvent mixture (as indicated, 20% ethanol in water was previously used).[5]
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).



LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water can be determined using the shake-flask method, which is a classical and reliable approach.

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and then allowing the phases to separate.
- Partitioning: A known amount of **Stearoxypropyl dimethylamine** is dissolved in one of the phases (typically n-octanol due to its high lipophilicity). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The funnel is shaken to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation and Quantification: The two phases are separated, and the concentration
 of Stearoxypropyl dimethylamine in each phase is determined using a suitable analytical
 method (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Mechanism of Action in Hair Conditioning

In the context of its primary application in personal care products, **Stearoxypropyl dimethylamine** functions as a conditioning agent for hair. Its mechanism is based on the electrostatic interaction between its cationic head group and the negatively charged surface of the hair. This interaction does not involve classical biological signaling pathways but rather a surface-adsorption phenomenon.

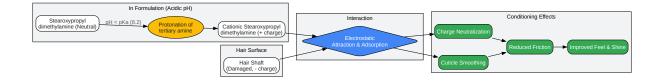
Under acidic formulation conditions (pH below its pKa of 8.2), the tertiary amine group of **Stearoxypropyl dimethylamine** becomes protonated, acquiring a positive charge. Hair, particularly when damaged, carries a negative surface charge due to the deprotonation of carboxylic acid groups in its protein structure. The positively charged **Stearoxypropyl dimethylamine** molecules are then attracted to and adsorb onto the hair surface, neutralizing the negative charges. This leads to several benefits:



- Reduced Static and Flyaways: The neutralization of surface charges minimizes electrostatic repulsion between hair fibers.
- Cuticle Smoothing: The adsorbed molecules form a thin film on the hair shaft, which helps to flatten and smooth the cuticles.
- Improved Combability and Detangling: The smoothed surface reduces friction between hair strands, making them easier to comb and detangle, both wet and dry.
- Enhanced Softness and Shine: The uniform film on the hair surface improves light reflection, leading to increased shine, and provides a softer, silkier feel.

Visualization of Hair Conditioning Mechanism

The following diagram illustrates the logical workflow of the hair conditioning mechanism of **Stearoxypropyl dimethylamine**.



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Caption: Mechanism of action of **Stearoxypropyl dimethylamine** as a hair conditioning agent.

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